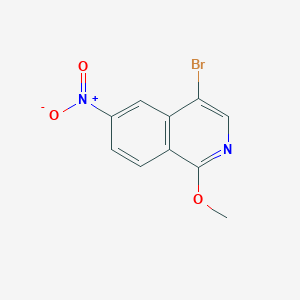
4-Bromo-1-methoxy-6-nitroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-methoxy-6-nitroisoquinoline is a chemical compound with the CAS Number: 2377030-80-1 . It has a molecular weight of 283.08 . The IUPAC name for this compound is 4-bromo-1-methoxy-6-nitroisoquinoline . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 4-Bromo-1-methoxy-6-nitroisoquinoline is 1S/C10H7BrN2O3/c1-16-10-7-3-2-6 (13 (14)15)4-8 (7)9 (11)5-12-10/h2-5H,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-1-methoxy-6-nitroisoquinoline are complex and involve multiple steps . The compound undergoes bromination, protection of the lactam, Stille, Suzuki and Buchwald–Hartwig couplings, and lithiation .Physical And Chemical Properties Analysis
4-Bromo-1-methoxy-6-nitroisoquinoline is a powder at room temperature . It has a molecular weight of 283.08 .Wissenschaftliche Forschungsanwendungen
Synthesis of Quinoline Derivatives
4-Bromo-1-methoxy-6-nitroisoquinoline plays a role in the synthesis of various quinoline derivatives. For example, 2,2,3-Tribromopropanal is used for transforming 4-methoxyanilines into 3-bromo-6-methoxyquinolines, which are then converted into 3-bromoquinolin-6-ols (Lamberth et al., 2014). Similarly, the synthesis of 2-aryl-6-methyl-5-nitroquinoline derivatives as potential prodrug systems involves the use of 5-nitroquinoline, which undergoes substitution at C-6 with bromoform anion, leading to quinoline-6-methanol derivatives (Couch et al., 2008).
Inhibitors and Anticancer Agents
Compounds related to 4-Bromo-1-methoxy-6-nitroisoquinoline, such as nitrated indenoisoquinolines, are investigated as topoisomerase I inhibitors with potential cytotoxicity towards cancer cells. These inhibitors are modified to understand their contribution to cytotoxicity and Top1 inhibition (Morrell et al., 2007). Additionally, various quinoline derivatives are studied for their biological activity against different cancer cell lines, highlighting the potential of bromo- and nitroquinoline derivatives as anticancer agents (Köprülü et al., 2018).
Photolabile Protecting Groups
Brominated hydroxyquinoline, closely related to 4-Bromo-1-methoxy-6-nitroisoquinoline, serves as a photolabile protecting group for carboxylic acids. Its properties, such as higher single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, make it useful in biological applications (Fedoryak & Dore, 2002).
Synthesis of Aminoquinones
The synthesis of aminoquinones structurally related to marine isoquinolinequinones, involves the substitution of 4-methoxycarbonyl-3-methylisoquinolinequinone with amino-, alkylamino, and halogen groups, showing moderate to high potency against human tumor cell lines (Delgado et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-1-methoxy-6-nitroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10-7-3-2-6(13(14)15)4-8(7)9(11)5-12-10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBFYENGBYRPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC(=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methoxy-6-nitroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

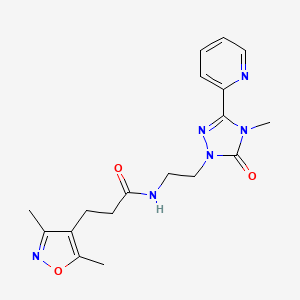
![2-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2961735.png)
![N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2961736.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2961737.png)
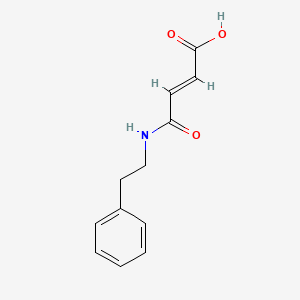
![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2961743.png)
![7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961744.png)
![N-(4-fluorobenzyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2961745.png)
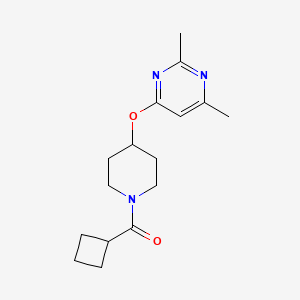
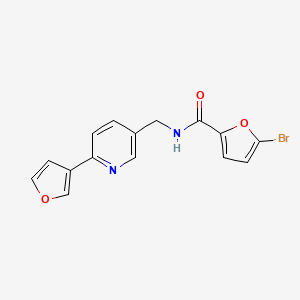

![2-(2,4-dichlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2961750.png)
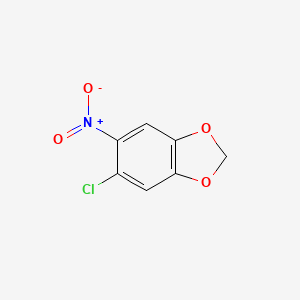
![N-(2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2961754.png)